molecular formula C20H22ClN5O3S B2614773 3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione CAS No. 1251597-79-1

3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione

Cat. No.: B2614773
CAS No.: 1251597-79-1
M. Wt: 447.94
InChI Key: VFKIOYILBDSDCR-UHFFFAOYSA-N
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Description

1.1 Structural Overview
The compound 3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione features a bicyclic thiazolo[4,3-d]pyrimidine core fused with a piperazine-carbonyl group and a 2-methylpropyl side chain. Key structural attributes include:

  • 4-(4-Chlorophenyl)piperazine-1-carbonyl: A substituted piperazine moiety that enhances solubility and enables hydrogen bonding via the carbonyl group. The 4-chlorophenyl group introduces electron-withdrawing effects, which may modulate receptor binding .
  • 6-(2-Methylpropyl): A hydrophobic substituent that likely improves membrane permeability and bioavailability .
  • Core Formation: Coupling of aminothiazole intermediates with barbituric acid derivatives (e.g., via Vilsmeier-Haack-Arnold formylation or nucleophilic substitution) .
  • Piperazine Integration: Reaction of thiazolo-pyrimidine intermediates with 4-chlorophenylpiperazine carbonyl chloride under basic conditions .

Properties

IUPAC Name

3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN5O3S/c1-12(2)11-26-18(27)16-15(22-20(26)29)17(30-23-16)19(28)25-9-7-24(8-10-25)14-5-3-13(21)4-6-14/h3-6,12H,7-11H2,1-2H3,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFKIOYILBDSDCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This step involves the reaction of a suitable amine with a dihaloalkane under basic conditions to form the piperazine ring.

    Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the piperazine ring.

    Formation of the thiazolopyrimidine core: This step involves the cyclization of a suitable precursor, such as a thioamide, with a dihaloalkane under acidic conditions to form the thiazolopyrimidine core.

    Final coupling reaction: The final step involves the coupling of the piperazine derivative with the thiazolopyrimidine core under appropriate conditions to yield the target compound.

Industrial production methods for this compound may involve optimization of these steps to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques.

Chemical Reactions Analysis

3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents such as sodium methoxide or bromine.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex derivatives.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds similar to 3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione exhibit significant antitumor properties. For instance:

  • Mechanism of Action: These compounds may induce apoptosis in cancer cells through the activation of intrinsic pathways and inhibition of anti-apoptotic proteins.
  • Case Studies: Research has shown efficacy against various cancer cell lines such as K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) .

Antimicrobial Properties

The compound has also been tested for antimicrobial activity against several pathogens:

  • Spectrum of Activity: It demonstrates effectiveness against both gram-positive and gram-negative bacteria.
  • Research Findings: In vitro studies have shown that derivatives of this compound can inhibit the growth of Mycobacterium tuberculosis .

Neurological Applications

Due to the presence of a piperazine ring, the compound is being explored for its neuropharmacological properties:

  • Potential Use in Anxiety Disorders: Compounds with similar structures have shown promise as anxiolytics by modulating serotonin receptors .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the efficacy and safety profile of this compound:

SubstituentEffect on Activity
Chlorophenyl groupEnhances binding affinity to target receptors
Piperazine moietyContributes to CNS penetration and receptor interaction
Thiazolo-pyrimidine coreEssential for antitumor and antimicrobial activities

Mechanism of Action

The mechanism of action of 3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with neurotransmitter receptors, affecting neurological function.

Comparison with Similar Compounds

Table 1: Comparison of Thiazolo-Pyrimidine Derivatives

Compound Name Core Structure Key Substituents Biological Activity References
Target Compound Thiazolo[4,3-d]pyrimidine 4-(4-chlorophenyl)piperazine-1-carbonyl, 6-(2-methylpropyl Unknown (structural analogs suggest potential CNS or antiviral activity)
6-(4-Methylbenzyl)isothiazolo[4,3-d]pyrimidine-5,7-dione Isothiazolo[4,3-d]pyrimidine 4-Methylbenzyl at C6 Anticancer screening candidate (NCI-60 panel)
Compound 19a () Thiazolo[4,5-d]pyrimidine Piperidine-substituted, 4-picolyl/benzyl groups Anti-HIV activity (EC₅₀ = 0.8 nM vs. RES056 strain), favorable pharmacokinetics in rats
Fluorinated Thiazolo[4,5-d]pyrimidines Thiazolo[4,5-d]pyrimidine Fluorophenyl moieties Anticancer activity (NCI-60 panel; 3 compounds active at 10 μM)
Spiro-Thiazolo[4,5-d]pyrimidines () Thiazolo[4,5-d]pyrimidine Spiro-cyclohexane, 4-chlorophenyl Antimicrobial activity (84–93% inhibition at 100 μg/mL)

Key Structural and Functional Differences

Core Heterocycle Variations

  • Thiazolo[4,3-d] vs. Thiazolo[4,5-d]: The target compound’s [4,3-d] core differs in sulfur and nitrogen positioning compared to the [4,5-d] isomer (e.g., in Compound 19a).
  • Isothiazolo vs. Thiazolo : Replacement of sulfur with an isothiazole ring (as in 6-(4-methylbenzyl)isothiazolo[4,3-d]pyrimidine) may enhance electrophilicity but reduce CNS penetration due to increased polarity .

Substituent Effects

  • Piperazine vs. Piperidine : Piperazine’s secondary amine (vs. piperidine’s tertiary amine) increases hydrogen-bonding capacity, which could enhance target engagement in kinase or GPCR pathways .
  • Chlorophenyl vs.

Pharmacokinetic Properties

  • The 2-methylpropyl group in the target compound likely enhances lipophilicity (logP ≈ 3.5 predicted), favoring blood-brain barrier penetration compared to polar spiro-thiazolo derivatives (logP < 2) .

Biological Activity

3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a unique structure combining a piperazine ring, a chlorophenyl group, and a thiazolopyrimidine core which may contribute to its pharmacological properties.

Chemical Structure

The IUPAC name of the compound is 3-[4-(4-chlorophenyl)piperazine-1-carbonyl]-6-(2-methylpropyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione. Its molecular formula is C20H22ClN5O3SC_{20}H_{22}ClN_{5}O_{3}S with a molecular weight of 439.93 g/mol. The compound's structure can be represented as follows:

InChI InChI 1S C20H22ClN5O3S c1 12 2 11 26 18 27 16 15 22 20 26 29 17 30 23 16 19 28 25 8 6 24 7 9 25 14 5 3 4 13 21 10 14 h3 5 10 12H 6 9 11H2 1 2H3 H 22 29 \text{InChI }\text{InChI 1S C20H22ClN5O3S c1 12 2 11 26 18 27 16 15 22 20 26 29 17 30 23 16 19 28 25 8 6 24 7 9 25 14 5 3 4 13 21 10 14 h3 5 10 12H 6 9 11H2 1 2H3 H 22 29 }

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may modulate their activity leading to various pharmacological effects. Research indicates potential mechanisms involving inhibition of certain enzymes related to disease pathways.

Antifungal Activity

Studies have shown that derivatives of this compound exhibit significant antifungal activity against various pathogenic strains. For instance, compounds similar in structure demonstrated effectiveness against Mycobacterium tuberculosis and several fungal strains .

Antimicrobial Activity

Research indicates that the compound may possess antimicrobial properties. A related study highlighted the promising antifungal and antitubercular activities of pyrazole derivatives bearing similar structural features .

Other Biological Activities

The compound's potential as an immunosuppressive agent has been explored through its inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine biosynthesis in pathogens .

Case Studies and Research Findings

Study Findings Reference
Umesha et al. (2009)Demonstrated antifungal activity against four pathogenic fungi and Mycobacterium tuberculosis
Goulioukina et al. (2016)Explored synthesis and biological evaluation of related pyrazole derivatives showing antimicrobial properties
Recent Synthesis StudiesHighlighted the synthesis methods and pharmacology of novel derivatives with potential therapeutic applications

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